molecular formula C10H26N4O4S B13780293 1-(2-(Isobutylisopropylamino)ethyl)guanidine sulfate hydrate CAS No. 95028-82-3

1-(2-(Isobutylisopropylamino)ethyl)guanidine sulfate hydrate

Cat. No.: B13780293
CAS No.: 95028-82-3
M. Wt: 298.41 g/mol
InChI Key: QUVVXGYQVIGTQC-UHFFFAOYSA-N
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Description

1-(2-(Isobutylisopropylamino)ethyl)guanidine sulfate hydrate is a complex organic compound that belongs to the guanidine family Guanidines are known for their high basicity and ability to form stable hydrogen bonds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(Isobutylisopropylamino)ethyl)guanidine sulfate hydrate typically involves the reaction of an amine with an activated guanidine precursor. Commonly used guanidylating agents include thiourea derivatives and S-methylisothiourea . The reaction conditions often require the presence of coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) to promote guanidylation .

Industrial Production Methods

Industrial production of guanidine compounds often involves large-scale synthesis using similar methods but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(2-(Isobutylisopropylamino)ethyl)guanidine sulfate hydrate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups in the molecule.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, and alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-(2-(Isobutylisopropylamino)ethyl)guanidine sulfate hydrate involves its interaction with molecular targets such as enzymes and receptors. The compound can form stable hydrogen bonds and ionic interactions with its targets, leading to modulation of their activity. For example, as an antihypertensive agent, it may inhibit the release of norepinephrine at nerve endings, leading to decreased blood pressure .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-(Isobutylisopropylamino)ethyl)guanidine sulfate hydrate is unique due to its specific structural features, which confer distinct chemical and biological properties. Its ability to form stable hydrogen bonds and its high basicity make it particularly valuable in various applications, distinguishing it from other guanidine derivatives.

Properties

CAS No.

95028-82-3

Molecular Formula

C10H26N4O4S

Molecular Weight

298.41 g/mol

IUPAC Name

[amino(azaniumylidene)methyl]-[2-[2-methylpropyl(propan-2-yl)amino]ethyl]azanium;sulfate

InChI

InChI=1S/C10H24N4.H2O4S/c1-8(2)7-14(9(3)4)6-5-13-10(11)12;1-5(2,3)4/h8-9H,5-7H2,1-4H3,(H4,11,12,13);(H2,1,2,3,4)

InChI Key

QUVVXGYQVIGTQC-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN(CC[NH2+]C(=[NH2+])N)C(C)C.[O-]S(=O)(=O)[O-]

Origin of Product

United States

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